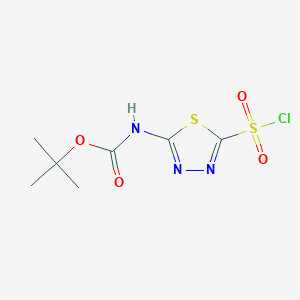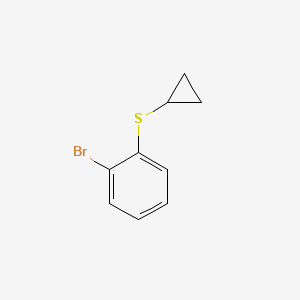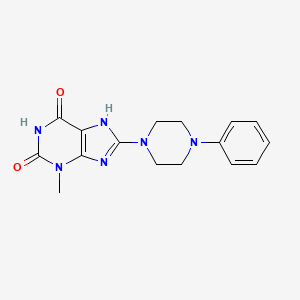
3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione, also known as MPPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPDD is a purine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Purine Derivatives in Medical Research
Purine derivatives, such as "3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione," are extensively studied for their potential therapeutic applications. These compounds play crucial roles in various biochemical processes and have been explored for their pharmacological properties, including their action as enzyme inhibitors, potential antiviral agents, and their utility in treating neurological disorders. For instance, purine analogs have been evaluated for their efficacy in inhibiting viral replication in the context of HIV research. The purine analog 2',3'-dideoxyinosine (ddI) demonstrated promising results in reducing viral load and improving immunological function in AIDS patients, with a favorable toxicity profile, highlighting the potential of purine derivatives in antiviral therapy (Yarchoan et al., 1989).
Phenylpiperazine Compounds in Neurological Research
Compounds containing the phenylpiperazine moiety are of interest in neurological research due to their ability to interact with various neurotransmitter receptors. These interactions are crucial for understanding the pathophysiology of neurological conditions and developing new therapeutic approaches. For example, meta-chlorophenylpiperazine (mCPP), a derivative related to phenylpiperazines, has been used as a probe to study serotonin (5-HT) receptor function in human volunteers, providing insights into the mechanisms of anxiety and the hormonal responses induced by serotonergic system modulation (Silverstone et al., 1994).
Biochemical and Pharmacological Investigations
The exploration of biochemical pathways and pharmacological effects of purine and phenylpiperazine derivatives continues to be a rich field of research. Studies on the metabolism, enzyme interactions, and receptor binding properties of these compounds contribute to our understanding of cellular processes and the development of drugs targeting specific pathways. Investigations into the metabolism of purine derivatives, for instance, have elucidated pathways of nucleoside incorporation into DNA, offering potential targets for cancer therapy and the understanding of genetic disorders (Baggott et al., 2007).
properties
IUPAC Name |
3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-20-13-12(14(23)19-16(20)24)17-15(18-13)22-9-7-21(8-10-22)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,17,18)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBFCIIZJATTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(4-phenylpiperazinyl)-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)
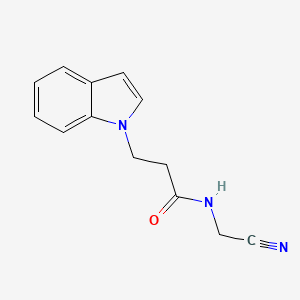
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
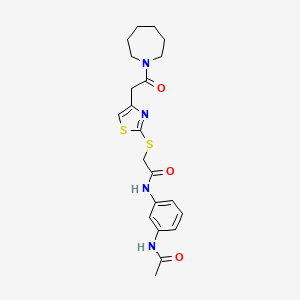
![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)
![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)
![N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2532136.png)


![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)
